molecular formula C4H7F3O2 B1295709 2-(2,2,2-Trifluoroethoxy)ethanol CAS No. 2358-54-5

2-(2,2,2-Trifluoroethoxy)ethanol

Cat. No. B1295709
CAS RN: 2358-54-5
M. Wt: 144.09 g/mol
InChI Key: HRBLSBRWIWIOGW-UHFFFAOYSA-N
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Patent
US06211199B1

Procedure details

Combine 2-tetrahydropyran-2-yloxyethyl 2,2,2-trifluorethyl ether (2 mmol) and magnesium bromide (6 mmol) in diethyl ether (10 mL). After 24 hours, extract with water and then brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to give 2-hydroxyethyl 2,2,2-trifluorethyl ether.
Name
2-tetrahydropyran-2-yloxyethyl 2,2,2-trifluorethyl ether
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[CH2:3][O:4][CH2:5][CH2:6][O:7]C1CCCCO1.[Br-].[Mg+2].[Br-]>C(OCC)C>[F:1][C:2]([F:15])([F:14])[CH2:3][O:4][CH2:5][CH2:6][OH:7] |f:1.2.3|

Inputs

Step One
Name
2-tetrahydropyran-2-yloxyethyl 2,2,2-trifluorethyl ether
Quantity
2 mmol
Type
reactant
Smiles
FC(COCCOC1OCCCC1)(F)F
Step Two
Name
Quantity
6 mmol
Type
reactant
Smiles
[Br-].[Mg+2].[Br-]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(COCCO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.